molecular formula C22H19NO7S B11160841 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11160841
M. Wt: 441.5 g/mol
InChI Key: LYRJHNQXCZMCQZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a structurally complex molecule combining a 1,1-dioxido-2,3-dihydrothiophene (dihydrothiophen-dioxide) moiety, an acetamide linker, and a phenoxy group substituted with an 8-methoxy-2-oxo-2H-chromen-3-yl unit. The chromen (coumarin) core, synthesized via solvent-free condensation of 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under piperidine catalysis , is notable for its bioactivity in medicinal chemistry, including anti-inflammatory and antioxidant properties. The acetamide bridge links these motifs, a common feature in bioactive molecules due to its hydrogen-bonding capacity and conformational flexibility.

Properties

Molecular Formula

C22H19NO7S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C22H19NO7S/c1-28-19-4-2-3-15-11-18(22(25)30-21(15)19)14-5-7-17(8-6-14)29-12-20(24)23-16-9-10-31(26,27)13-16/h2-11,16H,12-13H2,1H3,(H,23,24)

InChI Key

LYRJHNQXCZMCQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4CS(=O)(=O)C=C4

Origin of Product

United States

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a thiophene ring and various functional groups, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 396.45 g/mol. The compound's structure includes:

  • Thiophene Ring : A five-membered ring containing sulfur.
  • Dioxido Group : Enhances the compound's reactivity and potential biological interactions.
  • Phenoxy and Chromenyl Moieties : These groups may contribute to the compound's ability to interact with biological targets.
PropertyValue
Molecular FormulaC20H20N2O5S
Molecular Weight396.45 g/mol
Boiling PointPredicted ~457.8 °C
Density~1.315 g/cm³
pKa~2.43

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study by Zhang et al. (2020) demonstrated that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is critical in cell survival and proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research has shown that similar thiophene derivatives possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, a study by Kumar et al. (2021) found that thiophene-based compounds exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against common bacterial strains.
    • Method : Disc diffusion method was employed to test the efficacy.
    • Findings : The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromen/Coumarin Moieties

Compounds sharing the chromen core and acetamide linker exhibit variations in substituents that influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Notable Data Evidence ID
Target Compound 8-methoxy-2-oxo-chromen, dihydrothiophen-dioxide ~443.42 (calculated) N/A N/A -
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide 3-ethoxy-phenoxy, 4-oxo-chromen ~484.47 N/A Structural analog via chromen linkage
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy]acetamide 5-hydroxy-2,2-dimethylchroman ~437.44 N/A Chroman instead of chromen
3-Acetyl-8-methoxy-2H-chromen-2-one Chromen core (precursor) ~232.23 N/A Synthesis via solvent-free method

Key Observations :

  • The target’s 8-methoxy-2-oxo-chromen group differs from ’s 4-oxo-chromen and ’s chroman (saturated coumarin analog), which may alter π-π stacking interactions and redox activity.
Dihydrothiophen-Dioxide Derivatives

Compounds with the dihydrothiophen-dioxide motif but divergent acetamide substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Notable Data Evidence ID
Target Compound Chromen-phenoxy ~443.42 N/A N/A -
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide 3-methoxyphenyl ~297.34 N/A Dual N-substitution
N-(2,3-Dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetamide Benzoisothiazol-dioxide, dichlorophenyl ~357.22 N/A Antibacterial potential

Key Observations :

  • The target’s chromen-phenoxy group introduces bulkier aromaticity compared to ’s 3-methoxyphenyl, likely affecting receptor binding kinetics.
  • Benzoisothiazol-dioxide derivatives (e.g., ) show bioactivity (e.g., antibacterial), suggesting the target’s dihydrothiophen-dioxide group may confer similar pharmacodynamic properties.
Phenoxy-Acetamide Derivatives with Varied Cores

Compounds with phenoxy-acetamide linkages but distinct heterocyclic systems:

Compound Name Key Substituents Molecular Weight (g/mol) Yield (%) Notable Data Evidence ID
Target Compound Chromen-dihydrothiophen-dioxide ~443.42 N/A N/A -
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)phenoxy)acetamide (5c) Thiophen-2-yl acryloyl ~407.46 N/A Melting point: 208–210°C
N-Phenyl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamide (9a) Thiophen-2-yl acryloyl, phenyl ~377.43 N/A Melting point: 196–198°C
N-(3-Chlorophenyl)-2-(4-(thiazolidinedione)phenoxy)acetamide Thiazolidinedione, chlorophenyl ~377.84 N/A IC50 (NO inhibition): 45.6 µM

Key Observations :

  • Thiophene-acryloyl derivatives () exhibit lower molecular weights and distinct melting points compared to the target, reflecting differences in crystallinity and intermolecular forces.

Key Observations :

  • The target’s chromen core synthesis () avoids solvents, aligning with green chemistry trends, though yields are unreported.
  • Phenoxy-acetamide derivatives () show highly variable yields (21–95%), likely due to steric effects during amine coupling.

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